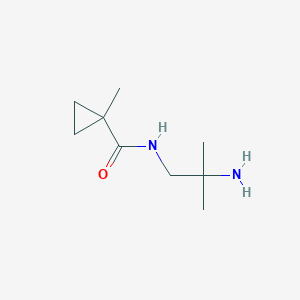
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide is an organic compound with a unique structure that includes a cyclopropane ring and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with cyclopropanecarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods. One such method includes the hydrogenation of an alcoholic solution of alpha-amino isobutyric acid alkyl ester in the presence of a metal catalyst. This method is advantageous due to its simplicity, low cost, and high yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and influencing biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-methyl-1-propanol
- 4-(2-Amino-2-methylpropyl)phenol
- 5-Amino-pyrazoles
Uniqueness
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Actividad Biológica
N-(2-Amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring and an amino group, which contribute to its biological activity. The molecular formula is C₆H₁₃N₃O, and it can be represented as follows:
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms remain under investigation, but preliminary studies suggest effects on:
- Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways.
- Receptor Modulation : Possible modulation of receptor activity, influencing physiological responses.
Antioxidant Properties
One study highlighted the antioxidant capacity of compounds similar to this compound. The DPPH radical scavenging assay demonstrated significant antioxidant activity, indicating the compound's potential for protecting cells from oxidative stress .
Anticancer Activity
The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Research involving structural analogs shows that modifications can enhance potency against cancer cells by disrupting critical cellular processes such as proliferation and survival .
Study 1: Antioxidant Activity Assessment
In a controlled experiment, the antioxidant activity of this compound was assessed using various concentrations in a DPPH assay. Results indicated a dose-dependent increase in scavenging activity:
| Concentration (mg/ml) | DPPH Scavenging Activity (%) |
|---|---|
| 0.5 | 37.15 |
| 1 | 63.67 |
| 2 | 91.82 |
This suggests that higher concentrations significantly enhance antioxidant potential .
Study 2: Cancer Cell Line Inhibition
A series of experiments evaluated the compound's effect on human cancer cell lines. The results indicated that at certain concentrations, there was a marked reduction in cell viability, suggesting potential use as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These findings support further investigation into its role as a therapeutic agent against various cancers .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N-(2-amino-2-methylpropyl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-8(2,10)6-11-7(12)9(3)4-5-9/h4-6,10H2,1-3H3,(H,11,12) |
Clave InChI |
SOLDGMQMLNHWMO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C(=O)NCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















